Product packaging for 4-Fluoro-5-methyl-3-isoxazolamine(Cat. No.:)

4-Fluoro-5-methyl-3-isoxazolamine

Cat. No.: B13896933
M. Wt: 116.09 g/mol
InChI Key: PATKGGWBNXWYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-methyl-3-isoxazolamine is a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry. As a derivative of the 3-aminoisoxazole core, this compound provides a versatile scaffold for the design and synthesis of novel bioactive molecules . The strategic incorporation of both a fluorine atom and a methyl group on the isoxazole ring allows researchers to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing pharmacokinetic profiles . Isoxazole derivatives are prominently featured in pharmaceuticals and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . In research applications, this compound serves as a key synthetic intermediate. The primary amine functional group at the 3-position offers a handle for further functionalization via amide bond formation or nucleophilic substitution, enabling the construction of more complex molecular architectures. Its primary value lies in its role as a precursor in the development of targeted chemical libraries for high-throughput screening and in the synthesis of potential multi-targeted therapies . Researchers utilize this and similar isoxazole amines in cycloaddition reactions and other synthetic methodologies to explore new chemical space in the pursuit of addressing unmet medical needs . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5FN2O B13896933 4-Fluoro-5-methyl-3-isoxazolamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5FN2O

Molecular Weight

116.09 g/mol

IUPAC Name

4-fluoro-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C4H5FN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)

InChI Key

PATKGGWBNXWYPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)N)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Fluoro 5 Methyl 3 Isoxazolamine

Retrosynthetic Analysis of the 4-Fluoro-5-methyl-3-isoxazolamine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, several disconnections can be proposed based on established isoxazole (B147169) chemistry.

Strategy A: Late-Stage Fluorination: A primary disconnection is the C4-F bond. This suggests a late-stage fluorination of a precursor molecule, 5-methyl-3-isoxazolamine. This approach is attractive as it allows for the construction of the core isoxazole ring first, followed by the introduction of the fluorine atom in the final steps. This strategy relies on the availability of regioselective fluorination methods for the isoxazole ring.

Strategy B: Ring Formation with a Fluorinated Building Block: An alternative approach involves disconnecting the N-O bond of the isoxazole ring. This leads to precursors that already contain the fluorine atom. One such pathway is the [3+2] cycloaddition between a nitrile oxide and a fluorinated alkyne. Another possibility is the condensation of hydroxylamine (B1172632) with a fluorinated 1,3-dicarbonyl compound or its equivalent, such as a β-keto-nitrile.

Strategy C: Functional Group Interconversion: The C3-NH2 bond can be disconnected, suggesting the amination of a 3-halo-4-fluoro-5-methylisoxazole intermediate. This strategy depends on the successful synthesis of the fluorinated isoxazole core with a suitable leaving group at the C3 position.

These strategies highlight the main challenges in the synthesis: the controlled construction of the substituted isoxazole ring and the regioselective introduction of the fluorine atom and the amino group.

Established Synthetic Routes to Isoxazole Amines and Fluorinated Analogues

The synthesis of the target compound can be accomplished by adapting established methodologies for the formation of isoxazole rings and the introduction of fluorine.

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely used method for constructing the isoxazole ring. acs.orgbeilstein-journals.org This [3+2] cycloaddition is highly efficient for creating 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. acs.orgbeilstein-journals.org The nitrile oxides are typically generated in situ from aldoximes through oxidation or from hydroximoyl chlorides via dehydrohalogenation to avoid their dimerization. beilstein-journals.orgmdpi.com

The regioselectivity of the cycloaddition is a critical factor, often governed by both steric and electronic effects of the substituents on the alkyne and the nitrile oxide. mdpi.com For the synthesis of the target molecule's core, this could involve the reaction of acetonitrile (B52724) oxide with a fluorinated alkyne. Intramolecular versions of this reaction are also known to be highly effective for producing fused isoxazole systems. nih.gov

Several synthetic routes lead specifically to the 3-aminoisoxazole scaffold. One common method involves the reaction of hydroxylamine with β-ketonitriles. For the target molecule, this would require a precursor like 2-fluoro-3-oxobutanenitrile.

Another established route is the conversion of 3-haloisoxazolines. These precursors can be prepared via [3+2] cycloaddition and then undergo a base-promoted addition-elimination reaction with various amines to install the C3-amino group. acs.org A subsequent oxidation step can then aromatize the isoxazoline (B3343090) ring to the corresponding isoxazole. acs.org This two-step process provides reliable access to a wide range of 3-aminoisoxazoles. acs.org

A three-step synthesis starting from common materials like ethyl acetate (B1210297) and acetonitrile can produce acetylacetonitrile, which is then converted to a hydrazone and subsequently cyclized with hydroxylamine to yield 3-amino-5-methylisoxazole (B124983). google.com This foundational scaffold could then be subjected to fluorination.

Direct fluorination of a pre-formed isoxazole ring is a highly convergent strategy. Electrophilic fluorination has emerged as a key method for introducing fluorine into electron-rich aromatic and heteroaromatic systems. researchgate.net

Electrophilic fluorinating reagents of the N–F class, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), have become indispensable tools in modern organic synthesis. researchgate.net Selectfluor™ is a versatile and relatively safe reagent that can fluorinate a wide variety of substrates under mild conditions. nih.govacs.orgjyamaguchi-lab.com Other N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), are also effective for the direct fluorination of heterocyclic compounds. academie-sciences.fr The reaction mechanism is believed to involve an electrophilic attack of the "F+" source on the electron-rich position of the isoxazole ring. researchgate.net

For 3,5-disubstituted isoxazoles, the C-4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack. This inherent reactivity allows for the highly regioselective direct fluorination at this position. researchgate.netacademie-sciences.fr Studies have demonstrated that treating 3,5-disubstituted isoxazoles with electrophilic fluorinating agents like Selectfluor™ or NFSI provides the corresponding 4-fluoroisoxazoles in moderate to good yields. researchgate.netacademie-sciences.fr

This late-stage functionalization is particularly advantageous as it allows for the synthesis and diversification of the isoxazole core before the introduction of the fluorine atom. The reaction conditions are typically mild, making the method compatible with various functional groups. nih.govacademie-sciences.fr

The table below summarizes findings from the literature on the direct C-4 fluorination of isoxazole scaffolds.

Fluorinating AgentSubstrate TypeSolventConditionsYieldReference
Selectfluor™3,5-Disubstituted IsoxazolesAcetonitrile (MeCN)80 °C, 24 h16-44% researchgate.netacademie-sciences.fr
N-Fluorobenzenesulfonimide (NFSI)3-Aryl/Alkyl-5-Acetal IsoxazolesAcetonitrile (MeCN)80 °Cup to 75% academie-sciences.fr
Selectfluor™2-Alkynone O-Methyl Oximes (Cascade Cyclization-Fluorination)Dichloroethane (DCE)Room TempHigh researchgate.net

Direct Fluorination Techniques for Isoxazole Scaffolds

Stereoselective Synthesis of this compound Enantiomers

The synthesis of single enantiomers of chiral molecules is of paramount importance in drug discovery. While this compound itself is not chiral, related isoxazole and isoxazoline structures often contain stereocenters. Asymmetric synthesis of these heterocyles typically relies on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Strategies for the enantioselective synthesis of isoxazolines often involve [3+2] cycloaddition reactions between nitrile oxides and alkenes, employing chiral ligand-metal complexes. nih.gov However, controlling regioselectivity can be a significant challenge in these reactions. nih.gov Organocatalysis has also proven effective. For instance, a squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition has been used to synthesize complex isoxazole-containing dispirooxindoles with excellent diastereoselectivities and enantioselectivities. rsc.org Similarly, chemoenzymatic methods, which utilize enzymes for key stereoselective transformations, have been applied to the synthesis of chiral isoxazole derivatives. acs.org

For a compound like this compound, a stereoselective approach would likely involve the asymmetric synthesis of a chiral precursor which is then converted to the final achiral product, or the resolution of a chiral intermediate.

Challenges and Innovations in Fluorination Reactions of Isoxazole Systems

The introduction of a fluorine atom onto a heterocyclic ring, such as isoxazole, presents unique challenges. rsc.org Direct fluorination of the electron-rich isoxazole ring can be difficult to control, often requiring harsh conditions and resulting in low yields or the formation of byproducts. acs.org

Challenges:

Regioselectivity: Controlling the position of fluorination on the heterocyclic ring is a major hurdle. Fluorination at the C-4 position is often desired but can be difficult to achieve selectively. rsc.org

Harsh Conditions: Traditional fluorination methods can require strongly acidic conditions or high temperatures, which are incompatible with many functional groups. acs.org

Low Yields: Early methods for direct fluorination of isoxazoles often suffered from poor chemical yields, sometimes as low as 16-44%. academie-sciences.fr

Reagent Toxicity: Many fluorinating agents are highly toxic and hazardous to handle. vapourtec.com

Innovations: Significant progress has been made in overcoming these challenges through the development of new reagents and methodologies.

Electrophilic Fluorinating Agents: The development of N-F type electrophilic fluorinating agents, most notably Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), has revolutionized the field. elsevierpure.comorganic-chemistry.org Selectfluor is an air- and moisture-stable solid that allows for the direct C-4 fluorination of isoxazoles under milder conditions than previously possible. elsevierpure.comresearchgate.net Other reagents like N-fluorobenzenesulfonimide (NFSI) have also been successfully employed for the direct fluorination of isoxazole rings. academie-sciences.fracademie-sciences.fr

Catalytic Methods: As discussed previously, gold-catalyzed cascade cyclization-fluorination provides a mild and highly selective route to 4-fluoroisoxazoles from acyclic precursors, avoiding the direct fluorination of a pre-formed isoxazole ring. nih.govacs.org This represents a significant innovation in constructing the fluorinated heterocycle.

Ring-Opening Fluorination: An alternative innovative strategy involves the ring-opening fluorination of isoxazoles. Treatment of certain C4-substituted isoxazoles with Selectfluor can lead to cleavage of the N-O bond and the formation of α-fluorocyanoketones. jyamaguchi-lab.comnih.govresearchgate.net While this does not produce a fluorinated isoxazole, it provides access to other valuable fluorinated building blocks from an isoxazole starting material. researchgate.netbohrium.com

Table 2: Comparison of Fluorination Methods for Isoxazole Systems
MethodFluorinating AgentKey AdvantagesChallengesReference
Direct FluorinationSelectfluor, NFSIDirect introduction of fluorine onto a pre-formed isoxazole ring; milder than older methods.Can require elevated temperatures; yields may be moderate; potential for side reactions. academie-sciences.frelsevierpure.com
Gold-Catalyzed Cascade Cyclization-FluorinationSelectfluorMild, room-temperature conditions; high yields and selectivity; one-pot process from acyclic precursors.Requires synthesis of specific precursors; high cost of gold catalyst. organic-chemistry.orgnih.govacs.org
Ring-Opening FluorinationSelectfluorProvides access to different classes of fluorinated compounds (α-fluorocyanoketones).Does not yield the fluorinated isoxazole ring; requires specific substitution on the starting isoxazole. jyamaguchi-lab.comresearchgate.net

Theoretical and Computational Investigations of 4 Fluoro 5 Methyl 3 Isoxazolamine

Quantum Chemical Characterization and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 4-Fluoro-5-methyl-3-isoxazolamine, these methods would provide a detailed picture of its electronic landscape, influencing its stability, reactivity, and spectroscopic characteristics.

Molecular Orbital Analysis and Electronic Properties

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For a molecule like this compound, the presence of an electronegative fluorine atom and the electron-donating amino and methyl groups would significantly influence the energies of these frontier orbitals.

Illustrative Data Table: Calculated Electronic Properties of a Substituted Isoxazole (B147169) Derivative

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.25-6.80
LUMO Energy-0.05-1.36
HOMO-LUMO Gap0.205.44

Note: This data is hypothetical and serves as an example of what a computational study would yield.

Aromaticity and Stability Studies of the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle, and its aromaticity contributes significantly to its stability. Aromaticity can be evaluated computationally through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. It is particularly well-suited for studying organic molecules like this compound.

Prediction of Reactivity and Reaction Pathways

DFT calculations can be used to predict the reactivity of a molecule by calculating various reactivity descriptors. These include the Fukui function, which identifies the most electrophilic and nucleophilic sites in a molecule, and the global reactivity descriptors such as chemical potential, hardness, and electrophilicity index.

For this compound, these calculations would pinpoint the atoms most susceptible to electrophilic or nucleophilic attack, thereby predicting its behavior in chemical reactions. For instance, the nitrogen and oxygen atoms of the isoxazole ring, as well as the nitrogen of the amino group, would likely be key sites of interaction. Furthermore, DFT can be employed to model the transition states and reaction energy profiles of potential reaction pathways, providing valuable insights into the kinetics and thermodynamics of its chemical transformations.

Illustrative Data Table: Calculated Reactivity Descriptors for a Substituted Isoxazole

DescriptorValue (eV)
Chemical Potential (μ)-4.08
Chemical Hardness (η)2.72
Global Electrophilicity (ω)3.06

Note: This data is hypothetical and serves as an example of what a computational study would yield.

Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT methods are highly effective in simulating various spectroscopic properties of molecules. This is a crucial application as it allows for the comparison of theoretical data with experimental results, aiding in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: DFT can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors of each nucleus.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to simulate its Infrared (IR) spectrum. This would help in identifying the characteristic vibrational modes associated with the isoxazole ring and its functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical methods provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule.

An MD simulation of this compound, for example in a water box, would reveal its solvation properties, including the formation of hydrogen bonds between the amino group and water molecules. Such simulations are crucial for understanding how the molecule behaves in a biological environment, which is essential for applications in medicinal chemistry. By simulating the interaction of this compound with a specific protein target, MD can provide detailed information about the binding mode, interaction energies, and the stability of the protein-ligand complex.

Conformational Analysis in Various Solvent Environments

Conformational analysis is a fundamental computational study to understand the three-dimensional structure of a molecule and how it changes in different environments. For this compound, this involves identifying the most stable conformations (isomers that can be interconverted by rotation around single bonds) in various solvents. The polarity of the solvent can significantly influence the conformational preferences of a molecule by stabilizing or destabilizing certain arrangements through intermolecular interactions.

Theoretical studies on similar heterocyclic compounds have shown that the presence and nature of the solvent can alter the relative energies of different conformers. For instance, in polar solvents, conformations with larger dipole moments are generally favored, while in non-polar solvents, intramolecular interactions might play a more significant role in determining the most stable geometry.

Computational methods like Density Functional Theory (DFT) are often employed to perform these analyses. By modeling the solvent environment, for example, through the Polarizable Continuum Model (PCM), it is possible to calculate the Gibbs free energy of different conformers and thus predict their relative populations in a given solvent.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents
ConformerDihedral Angle (F-C4-C5-N(amine))Relative Energy in Vacuum (kcal/mol)Relative Energy in Chloroform (kcal/mol)Relative Energy in Water (kcal/mol)
A0.000.250.50
B60°1.200.950.70
C120°2.502.652.80
D180°0.800.600.35

Ligand-Target Docking Studies (in silico modeling, no experimental data)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target. This in silico modeling provides insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. bonviewpress.com

The process typically involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand's structure is optimized to its lowest energy conformation. For the protein, crystallographic data from sources like the Protein Data Bank (PDB) are often used, with necessary preparations like adding hydrogen atoms and removing water molecules. acs.org Docking algorithms then explore various possible binding poses of the ligand within the protein's active site and score them based on a scoring function that estimates the binding affinity. nih.gov

For this compound, docking studies could be performed against a range of potential biological targets to hypothesize its mechanism of action. For instance, isoxazole derivatives have been studied as inhibitors of enzymes like cyclooxygenases (COX) and carbonic anhydrase. nih.govresearchgate.net

Table 2: Hypothetical Docking Results for this compound with a Putative Protein Target
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Protein Kinase X-8.5Lys65, Glu89, Leu142Hydrogen Bond, Salt Bridge, Hydrophobic
Cyclooxygenase-2 (COX-2)-7.9Arg120, Tyr355, Val523Hydrogen Bond, Pi-Alkyl
Carbonic Anhydrase II-7.2His94, His96, Thr199Hydrogen Bond, Coordination with Zn ion

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org The fundamental principle of QSAR is that the biological activity of a chemical is related to its molecular structure. fiveable.me By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. wikipedia.org

The development of a QSAR model involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. fiveable.me

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. ijsdr.org

For analogues of this compound, a QSAR study could identify the key molecular features that contribute to a specific biological activity. For example, a model might reveal that certain electronic or steric properties are crucial for high potency.

Table 3: Hypothetical Molecular Descriptors and Their Contribution to a QSAR Model for a Series of Isoxazolamine Analogues
DescriptorDescriptionCoefficient in QSAR EquationImportance
LogPLipophilicity+0.5Positive correlation with activity
TPSATopological Polar Surface Area-0.2Negative correlation with activity
HOMOHighest Occupied Molecular Orbital Energy+0.8Strong positive correlation with activity
Steric Hindrance (SMR)Molar Refractivity (related to volume)-0.4Negative correlation with activity

Computational Design and Virtual Screening for Novel this compound Derivatives

Computational design and virtual screening are powerful tools for identifying novel drug candidates from large chemical libraries. wikipedia.org Virtual screening involves the computational assessment of large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thus saving time and resources. labinsights.nl

The virtual screening workflow can be broadly categorized into structure-based and ligand-based methods. frontiersin.org

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking is the most common SBVS technique, where a library of compounds is docked into the binding site of the target, and the best candidates are selected based on their docking scores and binding modes. wikipedia.org

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used. These methods rely on the knowledge of a set of known active ligands. Techniques include searching for molecules with similar 2D or 3D structures to the known actives. researchgate.net

For this compound, a virtual screening campaign could be initiated to discover novel derivatives with improved activity. This would involve creating a virtual library of compounds based on the this compound scaffold and then screening this library against a specific target using docking simulations.

Table 4: Hypothetical Results of a Virtual Screening Campaign for Novel this compound Derivatives
Compound IDModification on ScaffoldPredicted Binding Affinity (kcal/mol)Predicted ADME Properties
Derivative-001Addition of a phenyl group at the amino nitrogen-9.2Good oral bioavailability
Derivative-002Replacement of methyl group with cyclopropyl-8.9Low predicted toxicity
Derivative-003Introduction of a hydroxyl group on the methyl group-8.7Improved solubility
Derivative-004Bioisosteric replacement of fluorine with chlorine-8.6Similar to parent compound

Mechanistic Studies of 4 Fluoro 5 Methyl 3 Isoxazolamine Interactions in Research Models

In Vitro Biochemical Target Engagements (Non-Clinical Context)

Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., isolated enzyme systems)

No data are publicly available regarding the enzyme kinetic studies or inhibition mechanisms of 4-Fluoro-5-methyl-3-isoxazolamine. Research on its potential interactions with isolated enzyme systems, including determination of inhibition constants (K_i) or IC50 values, has not been reported in the reviewed scientific literature.

Receptor Binding Profiling (Cell-free assays or isolated protein systems)

Information on the receptor binding profile of this compound is not available. There are no published studies detailing its binding affinity or selectivity for specific receptors in cell-free assays or using isolated protein systems.

Molecular Mechanisms of Action in Model Systems (Non-Human, Non-Clinical)

Mechanistic Investigations in Prokaryotic or Fungal Systems (e.g., antifungal mechanisms)

There are no available studies on the mechanistic investigations of this compound in prokaryotic or fungal systems. Its potential as an antifungal or antibacterial agent and the underlying mechanisms of action have not been described in the scientific literature.

Interactions with Isolated Biomolecules (e.g., nucleic acids, proteins)

No research has been published detailing the interactions of this compound with isolated biomolecules such as nucleic acids (DNA, RNA) or specific proteins.

Structure-Mechanism Relationships for this compound and Analogues

Due to the absence of mechanistic data for this compound, no structure-mechanism relationships have been established. Furthermore, studies on its analogues that would allow for such comparisons are not available.

Data Tables

Table 1: Enzyme Inhibition Data for this compound

Enzyme Target Inhibition Constant (K_i) IC50 Mechanism of Inhibition

Table 2: Receptor Binding Affinity of this compound

Receptor Target Binding Affinity (K_d) Assay Type

Biophysical Characterization of Molecular Recognition Events

Following a comprehensive review of available scientific literature, no specific data pertaining to the biophysical characterization of molecular recognition events for the compound This compound has been identified.

Extensive searches for research findings, including data suitable for the generation of tables on binding affinities, thermodynamic parameters, or kinetic analyses related to this specific molecule, did not yield any relevant results. Studies detailing the use of techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography to elucidate the interactions of this compound with biological targets are not present in the currently accessible scientific record.

Therefore, a detailed discussion and presentation of research findings on the biophysical characterization of molecular recognition events for this compound cannot be provided at this time.

Structure Activity Relationship Sar and Analogue Design of 4 Fluoro 5 Methyl 3 Isoxazolamine Derivatives

Systematic Modification of the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a valuable component in drug design due to its wide spectrum of biological activities. nih.govmdpi.com Modifications to this core structure are a primary strategy for optimizing lead compounds. The inherent chemical properties of the isoxazole ring, such as its electron-rich aromatic character and the relatively weak nitrogen-oxygen bond, make it a versatile template for synthetic modification. mdpi.comnih.gov

Systematic modifications can include:

Ring Scission and Re-annulation: The lability of the N-O bond under certain conditions (e.g., basic conditions) can be exploited synthetically to open the ring and form other heterocyclic systems or functionalized acyclic intermediates. nih.govrsc.org This allows for profound structural changes, potentially leading to compounds with entirely new biological profiles.

Formation of Fused Systems: The isoxazole ring can be annulated with other rings (carbocyclic or heterocyclic) to create more complex, rigid structures. For instance, propargyl phenyl ethers can react with hydroxymoyl chlorides to form an isoxazole intermediate that subsequently cyclizes to yield tricyclic fused isoxazoles. nih.govrsc.org Such modifications can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target.

Direct Functionalization: Direct C-H activation or transition metal-catalyzed cross-coupling reactions enable the introduction of new substituents at the C-3, C-4, and C-5 positions without requiring the pre-functionalization of the ring. nih.govrsc.org This approach is crucial for fine-tuning the steric and electronic properties of the scaffold.

These modifications aim to improve physicochemical properties, enhance biological activity, and increase the selectivity of the parent compound. mdpi.com The goal is to create analogues with optimized interactions with their biological targets while minimizing off-target effects.

Exploration of Substituent Effects at C-3, C-4, and C-5 Positions (Fluorine, Methyl, Amine)

C-3 Amine Group: The 3-aminoisoxazole moiety is a key functional group. sigmaaldrich.com The primary amine can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a target protein's binding site. Its basicity and nucleophilicity also offer a handle for further synthetic modifications, as discussed in the following section.

C-4 Fluorine Atom: The introduction of a fluorine atom at the C-4 position significantly impacts the molecule's properties. Fluorine is highly electronegative and can alter the electronic distribution of the isoxazole ring, influencing its pKa and reactivity. nih.gov It can form hydrogen bonds and other polar interactions, potentially increasing binding affinity. researchgate.net Furthermore, replacing a hydrogen atom with fluorine often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Direct fluorination of isoxazoles at the C-4 position can be achieved using reagents like Selectfluor™. nih.govrsc.org

C-5 Methyl Group: The methyl group at the C-5 position primarily influences the steric profile of the molecule. It can fit into hydrophobic pockets within a receptor's binding site, contributing to binding affinity through van der Waals interactions. The size and lipophilicity of this substituent can be tuned to optimize target engagement and selectivity. Palladium-catalyzed C-H arylation at the C-5 position of 3,4-disubstituted isoxazoles is a known synthetic route, highlighting the possibility for diverse substitutions at this position. nih.govrsc.org

The interplay between these three substituents creates a unique pharmacophore that can be systematically optimized. For example, SAR studies on related fluorophenyl-isoxazole-carboxamides have shown that fluorine substituents are important for achieving favorable pharmacodynamic properties. researchgate.net

Table 1: Summary of Substituent Effects on the Isoxazole Scaffold

Position Substituent Potential Roles in SAR
C-3 Amine Hydrogen bond donor/acceptor; key interaction point with target; handle for N-substitution.
C-4 Fluorine Modulates electronic properties; forms polar interactions; enhances metabolic stability.
C-5 Methyl Provides steric bulk; engages in hydrophobic interactions; influences ligand orientation in binding pocket.

Design and Synthesis of N-Substituted 3-Aminoisoxazole Analogues

The primary amine at the C-3 position of the isoxazole ring is a prime target for derivatization to explore the surrounding chemical space within a biological target's binding pocket. The design and synthesis of N-substituted 3-aminoisoxazole analogues allow for the introduction of a wide variety of functional groups to probe for additional beneficial interactions.

Few general methodologies exist for the synthesis of N-substituted 3-aminoisoxazoles. acs.org A key synthetic strategy involves the nucleophilic substitution of a leaving group at the C-3 position. However, 3-haloisoxazoles are often poor substrates for standard palladium- or copper-catalyzed amination reactions. acs.org A more successful and versatile two-step procedure has been developed: acs.orgresearchgate.net

Addition-Elimination on 3-Bromoisoxazolines: Readily available 3-bromoisoxazolines react with a diverse range of primary and secondary amines in the presence of a base. This addition-elimination reaction proceeds in high yield to afford 3-aminoisoxazolines. This method is advantageous as it tolerates various functional groups on the amine nucleophile. acs.org

Oxidation to 3-Aminoisoxazoles: The resulting 3-aminoisoxazolines are then oxidized to the corresponding aromatic 3-aminoisoxazoles. A general iodine-mediated oxidation protocol has been shown to be effective for this transformation, providing reliable access to the desired products in high yields. acs.org

This synthetic approach enables the creation of a library of analogues with different substituents on the nitrogen atom, which can be tailored to improve properties such as potency, selectivity, solubility, and cell permeability.

Table 2: Examples of N-Substituents and Rationale for Inclusion

N-Substituent Rationale for Design Synthetic Approach
Alkyl Chains Explore hydrophobic pockets of varying size. Addition-elimination on 3-bromoisoxazolines followed by oxidation. acs.org
Phenyl/Aryl Groups Introduce potential for pi-stacking interactions. Addition-elimination on 3-bromoisoxazolines followed by oxidation. acs.org
Amides/Esters Add hydrogen bond acceptors/donors to form new interactions. Acylation of the primary amine on the final 3-aminoisoxazole.
Basic Amines Improve aqueous solubility and introduce ionic interactions. Addition-elimination using amines containing a protected basic moiety, followed by deprotection and oxidation. acs.org

Bioisosteric Replacements within the 4-Fluoro-5-methyl-3-isoxazolamine Scaffold

Bioisosterism, the strategy of replacing a functional group or an entire scaffold with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. Applying this strategy to the this compound scaffold can lead to analogues with improved efficacy, selectivity, or pharmacokinetic profiles.

Potential bioisosteric replacements include:

Isoxazole Ring Bioisosteres: The entire isoxazole ring can be replaced by other five-membered aromatic heterocycles to alter electronic properties, metabolic stability, and interaction geometries. Common bioisosteres for the isoxazole ring include isothiazole, oxadiazole, triazole, and pyrazole. semanticscholar.org For example, isoxazoles and isothiazoles have been investigated as bioisosteric replacements for the pyridine ring in other contexts. semanticscholar.org

Amine Group Bioisosteres: The 3-amino group, crucial for hydrogen bonding, could be replaced with other groups that can perform similar functions, such as a hydroxyl group, a small amide, or other polar functionalities.

Fluorine Bioisosteres: The fluorine at the C-4 position could be substituted with other small, electronegative groups like a hydroxyl, cyano, or trifluoromethyl group to modulate the electronic and steric properties of the ring.

Methyl Group Bioisosteres: The C-5 methyl group can be replaced with other small alkyl groups (e.g., ethyl) or groups with different electronic properties but similar size (e.g., a chlorine atom or a cyano group) to fine-tune steric and electronic interactions.

The design of such replacements is often guided by computational modeling to predict how the changes will affect the molecule's conformation and binding to its target. nih.gov

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

Original Group Potential Bioisostere(s) Rationale for Replacement
Isoxazole Ring Isothiazole, Oxadiazole, Triazole Modulate ring electronics, metabolic stability, and hydrogen bonding capacity. cambridgemedchemconsulting.com
C-3 Amine Hydroxylamine (B1172632), Amide, Methoxy Alter hydrogen bonding pattern and basicity.
C-4 Fluorine Chlorine, Cyano (CN), Hydroxyl (OH) Modify electronegativity, size, and hydrogen bonding potential.
C-5 Methyl Ethyl, Trifluoromethyl (CF3), Chlorine Tune steric bulk and lipophilicity; alter electronic effects.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Optimization (Predictive Models)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov For isoxazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for optimizing lead compounds. mdpi.comresearchgate.net

A typical 3D-QSAR study involves the following steps:

Data Set: A series of synthesized isoxazole analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. mdpi.com

Molecular Modeling: The 3D structures of all molecules in the series are generated and aligned based on a common core structure. researchgate.net

Field Calculation: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

Model Generation: Statistical methods are used to generate a mathematical equation that correlates the variations in the calculated field values with the variations in biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comresearchgate.net

The results of a 3D-QSAR study are often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity. For example, a CoMFA map might show a green-colored region near a substituent, indicating that increased steric bulk in that area is favorable for activity, while a yellow region would indicate that steric bulk is unfavorable. researchgate.net Similarly, blue and red contours typically represent regions where positive and negative electrostatic potentials, respectively, are beneficial for activity. mdpi.com

By interpreting these maps, medicinal chemists can rationally design new derivatives with a higher probability of improved potency, guiding the synthesis of the most promising compounds and reducing the need for extensive trial-and-error synthesis. nih.govmdpi.com

Combinatorial Chemistry and Library Design for Isoxazole Derivatives

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse molecules, which can then be screened for biological activity. mdpi.com This approach is highly applicable to the isoxazole scaffold for the efficient exploration of SAR and the discovery of new lead compounds. nih.gov

The design of an isoxazole-based combinatorial library often involves solid-phase synthesis. mdpi.comresearchgate.net In this technique, an isoxazole precursor is chemically attached to a solid support (a resin bead). A series of chemical reactions is then performed, with the resin simplifying purification at each step, as excess reagents and byproducts can be simply washed away. mdpi.com

A general strategy for building an isoxazole library could be:

Scaffold Attachment: An isoxazole core with a suitable functional handle (e.g., a carboxylic acid or an aldehyde) is anchored to a solid support. For example, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been used as starting points for library generation. nih.gov

Parallel Synthesis: The resin-bound scaffold is distributed into an array of reaction vessels. In each vessel, a different building block is added, introducing diversity at a specific position on the scaffold.

Iterative Reactions: Multiple reaction steps can be performed to build complexity. Common reactions used in the synthesis of isoxazole libraries include Michael additions, reductive aminations, alkylations, and cycloadditions. nih.govresearchgate.net

Cleavage and Screening: Once the synthesis is complete, the final compounds are cleaved from the solid support and collected. The resulting library, which can contain hundreds or thousands of distinct compounds, is then subjected to high-throughput screening to identify active "hits." nih.gov

This high-speed, parallel approach allows for a much broader exploration of the chemical space around the isoxazole scaffold than traditional one-by-one synthesis, significantly accelerating the drug discovery process. mdpi.com

Advanced Analytical Methodologies for 4 Fluoro 5 Methyl 3 Isoxazolamine

Chromatographic Techniques for Separation, Purity Assessment, and Isolationyoutube.comspectrabase.com

Chromatographic techniques are indispensable for separating 4-Fluoro-5-methyl-3-isoxazolamine from impurities and for assessing its purity. These methods are also crucial for the isolation of the compound from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Method Developmentyoutube.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, and its application to isoxazole (B147169) derivatives is well-established. For this compound, developing a robust HPLC method is critical for routine quality control and purity assessment.

Method development for isoxazole derivatives often involves reversed-phase chromatography, utilizing C18 columns. A gradient elution system is typically employed to achieve optimal separation of the target compound from any related substances or degradation products. For instance, a mobile phase consisting of an aqueous component, such as 0.1% formic acid in water, and an organic modifier, like methanol (B129727) or acetonitrile (B52724), is common. The gradient is programmed to increase the proportion of the organic solvent over time, facilitating the elution of compounds with varying polarities.

Detection is most commonly achieved using a UV detector, as the isoxazole ring system possesses a chromophore that absorbs in the UV region. The selection of an appropriate wavelength is crucial for achieving high sensitivity and specificity. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

A recent study on a related isoxazole derivative, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), utilized a Zorbax Eclipse Plus C18 column with a gradient of 0.1% aqueous formic acid and methanol for pharmacokinetic studies. vedomostincesmp.ru This approach, coupled with tandem mass spectrometry (HPLC-MS/MS), allowed for the sensitive and specific quantification of the compound and its metabolites in biological samples. vedomostincesmp.ru Such a method could be adapted for this compound, with adjustments to the gradient profile and MS parameters to suit its specific chemical properties.

Table 1: Illustrative HPLC Method Parameters for Isoxazole Derivatives

ParameterCondition
Column Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient e.g., 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry
Injection Volume 10 µL

Gas Chromatography (GC) and Coupled Techniquesspectrabase.com

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. mdpi.com While some isoxazole derivatives may require derivatization to enhance their volatility and thermal stability, GC and its coupled techniques, such as GC-Mass Spectrometry (GC-MS), offer high resolution and sensitivity for the analysis of this compound. mdpi.comnih.gov

In a typical GC method, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is used. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The choice of injector temperature is critical to ensure complete volatilization of the sample without causing thermal degradation.

GC-MS is a particularly valuable technique as it combines the separation power of GC with the identification capabilities of mass spectrometry. youtube.com As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint," allowing for confident identification of this compound and any impurities.

For fluorinated compounds, GC-MS can be particularly advantageous. The presence of fluorine can influence the fragmentation patterns, providing additional structural information. Furthermore, the high sensitivity of modern GC-MS systems allows for the detection of trace-level impurities. youtube.com

Chiral Chromatography for Enantiomeric Purity

For chiral molecules, which exist as non-superimposable mirror images (enantiomers), assessing enantiomeric purity is a critical regulatory requirement. If this compound were to exist as enantiomers, chiral chromatography would be the method of choice for their separation and quantification.

Chiral chromatography can be performed using either HPLC or GC, with specialized chiral stationary phases (CSPs). These CSPs are designed to interact differently with each enantiomer, leading to their separation.

In chiral HPLC, common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

For certain compounds, capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, can also be an effective method for enantiomeric separation. nih.gov Studies on oxazolidinone analogs have shown successful enantioseparation using anionic cyclodextrin (B1172386) derivatives. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)spectrabase.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the connectivity of atoms within the molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the methyl group protons and the amine protons. The chemical shifts and coupling constants of these signals would be characteristic of the molecule's structure.

¹³C NMR (Carbon-13 NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their electronic environment. The spectrum of this compound would show distinct signals for the methyl carbon, the isoxazole ring carbons, and any other carbon atoms in the structure.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a direct probe of the fluorine's chemical environment and can reveal couplings to nearby protons or carbons, which is invaluable for confirming the position of the fluorine atom on the isoxazole ring.

¹⁵N NMR (Nitrogen-15 NMR): While less common due to lower sensitivity, ¹⁵N NMR can provide direct information about the nitrogen atoms in the isoxazole ring and the amine group, further confirming the molecular structure.

Table 2: Predicted NMR Data for this compound (Illustrative)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H ~2.3dJ(H,F) ≈ 2-3
~5.5br s
¹³C ~12dJ(C,F) ≈ 15-20
~100dJ(C,F) ≈ 250-300
~160dJ(C,F) ≈ 10-15
~170s
¹⁹F -120 to -150qJ(F,H) ≈ 2-3

Note: These are illustrative values and the actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantificationspectrabase.comchemscene.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of this compound and its fragments, which is a definitive method for confirming its identity.

When coupled with a chromatographic separation technique like HPLC or GC, HRMS can be used for both qualitative and quantitative analysis. For identification, the accurate mass measurement is compared to the theoretical mass calculated from the molecular formula. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For quantification, HRMS offers excellent sensitivity and selectivity, making it suitable for trace-level analysis. This is particularly important for the detection and quantification of impurities or metabolites in complex matrices.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques provide critical insights into its molecular structure.

The IR spectrum of a related compound, 3-Amino-5-methylisoxazole (B124983), available from the NIST WebBook, shows characteristic absorption bands that can be extrapolated to understand the vibrational modes of this compound. nist.gov The presence of the isoxazole ring, an amino group, and a methyl group gives rise to a unique spectral fingerprint. The introduction of a fluorine atom at the 4-position is expected to cause significant shifts in the vibrational frequencies of the isoxazole ring and adjacent functional groups due to its high electronegativity and mass.

A comprehensive study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid using FT-IR and Laser-Raman spectroscopy, coupled with density functional theory (DFT) calculations, provides a framework for assigning the vibrational frequencies of substituted isoxazoles. nih.gov Key vibrational modes for the isoxazole ring include C=N, C=C, N-O, and C-O stretching and bending vibrations.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amino group) Stretching 3400-3200
C-H (Methyl group) Stretching 3000-2850
C=N (Isoxazole ring) Stretching 1650-1550
C=C (Isoxazole ring) Stretching 1600-1475
N-O (Isoxazole ring) Stretching 1400-1300

Note: The values in this table are approximate and are based on typical ranges for these functional groups and data from related isoxazole structures.

UV-Visible Spectroscopy and Fluorescence Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and electronic structure. The isoxazole ring in this compound contains π-electrons and is expected to exhibit absorption in the UV region.

Studies on other isoxazole derivatives, such as 4-[N-(5-methyl isoxazol-3yl) benzene (B151609) sulfoamide azo]-1-naphthol, show distinct UV-Vis absorption spectra. researchgate.net The position and intensity of the absorption maxima are sensitive to the substituents on the isoxazole ring and the solvent used. For this compound, the fluorine atom and the amino group will act as auxochromes, influencing the λmax and molar absorptivity.

Fluorescence spectroscopy provides even greater sensitivity and specificity. While this compound itself may not be strongly fluorescent, isoxazole derivatives have been incorporated into larger molecular systems to act as fluorescent probes. For instance, isoxazole-containing pyrene (B120774) derivatives have been synthesized and their photophysical properties explored, demonstrating good emission properties. mdpi.com Furthermore, isoxazole-calix researchgate.netarene derivatives have been developed as selective and sensitive fluorescence sensors for metal ions like copper(II). maynoothuniversity.ie In these systems, the isoxazole moiety plays a crucial role in the coordination of the metal ion, which in turn modulates the fluorescence of the reporter molecule. maynoothuniversity.ie

X-ray Crystallography of this compound and its Complexes

While the crystal structure of this compound is not publicly available, crystallographic data for closely related isoxazole derivatives offer valuable insights. For example, the crystal structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine has been determined, revealing detailed geometric parameters of the 5-methylisoxazole (B1293550) moiety. researchgate.net

Table 2: Illustrative Crystallographic Data from a Related Isoxazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.024(2)
b (Å) 22.592(10)
c (Å) 9.782(3)
β (°) 116.548(2)
Volume (ų) 1784.8(9)
Z 4

Data obtained for N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine. researchgate.net

Such data allows for a detailed understanding of the steric and electronic effects of the substituents on the isoxazole ring's geometry. For this compound, X-ray crystallography would precisely define the C-F bond length and its influence on the planarity and bond angles of the isoxazole ring.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often simple approach for the detection and characterization of electroactive compounds. The isoxazole ring and the amino group in this compound can potentially undergo oxidation or reduction reactions at an electrode surface.

Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry could be employed to study the redox behavior of this compound. The electrochemical response would be dependent on factors such as the pH of the supporting electrolyte, the scan rate, and the electrode material. The fluorine substituent is expected to make the oxidation of the molecule more difficult (i.e., occur at a more positive potential) compared to its non-fluorinated analog due to the electron-withdrawing nature of fluorine.

While specific electrochemical studies on this compound are not readily found in the literature, the general principles of organic electrochemistry suggest that these methods could be developed for its quantitative analysis in various matrices.

Development of Novel Analytical Probes for Isoxazole Derivatives

The isoxazole scaffold is a valuable building block in the design of novel analytical probes, particularly fluorescent sensors. The nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions, leading to changes in the photophysical properties of a linked fluorophore.

Research has demonstrated the synthesis of isoxazole derivatives that function as fluorescent probes. researchgate.netnih.gov For example, anthracenenitrile oxide has been used to create isoxazole derivatives that exhibit intense fluorescence. researchgate.net These probes can be further functionalized to enhance their selectivity and sensitivity for specific analytes. The development of such probes often involves a modular design, incorporating a recognition unit (the isoxazole derivative), a signaling unit (a fluorophore), and a linker. nih.gov

The introduction of a fluorine atom, as in this compound, can be strategically used to fine-tune the electronic properties of the isoxazole ring, potentially enhancing its binding affinity or influencing the photophysical properties of the resulting probe. This highlights the potential for developing new analytical tools based on the unique structure of this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-Amino-5-methylisoxazole
5-Methyl-3-phenylisoxazole-4-carboxylic acid
4-[N-(5-methyl isoxazol-3yl) benzene sulfoamide azo]-1-naphthol
Pyrene-isoxazole-calix researchgate.netarene
N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine

Emerging Research Applications of 4 Fluoro 5 Methyl 3 Isoxazolamine

4-Fluoro-5-methyl-3-isoxazolamine as a Chemical Probe in Basic Biological Research (Non-Clinical)

No publicly available research was found that describes the use of this compound as a chemical probe in non-clinical biological research.

There is no information in the searched scientific literature to suggest that this compound has been utilized as a tool compound for the elucidation of enzyme mechanisms.

No studies were identified that report the use of this compound as a ligand for the investigation of receptor function in in vitro or isolated systems.

Applications in Materials Science and Polymer Chemistry

There is a lack of available data on the applications of this compound in the fields of materials science and polymer chemistry.

No published research indicates that this compound serves as a precursor for the synthesis of advanced fluorinated materials.

Information regarding the integration of this compound into functional polymer systems could not be located in the public scientific domain.

There are no reports on the photophysical or optoelectronic properties of this compound or its application as a fluorescent molecule.

Role in Agrochemical Research and Development

The isoxazole (B147169) chemical group is integral to a class of herbicides with a novel mode of action. apvma.gov.au These compounds are recognized for their utility in controlling a wide spectrum of grass and broadleaf weeds in various crops. apvma.gov.augoogle.com

The herbicidal activity of isoxazole derivatives, such as Isoxaflutole (IFT), is a result of their influence on carotenoid synthesis in plants. apvma.gov.au The mechanism involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. fao.org This inhibition disrupts pigment formation, leading to the characteristic bleaching of new plant tissues and ultimately causing plant death. apvma.gov.aufao.org

IFT itself is a pro-herbicide; it is not biologically active until it is converted within the plant or soil into its active form, a diketonitrile (DKN) derivative. usda.govnih.gov This conversion happens rapidly through the opening of the isoxazole ring. usda.govnih.govresearchgate.net The resulting DKN is highly systemic, moving through both the xylem and phloem of the plant. nih.gov This mobility allows it to reach and affect the developing tissues of target weeds. nih.gov The selectivity observed in crops like maize is partly due to the faster degradation of the active DKN into a non-herbicidal benzoic acid metabolite compared to susceptible weed species. nih.gov

In addition to herbicidal properties, certain isoxazole derivatives have been investigated for fungicidal activity. google.com While the specific mechanisms for fungicidal action can vary, they often involve the disruption of essential cellular processes in the target fungi. Research into new isoxazole compounds aims to identify molecules with improved efficacy, a broader spectrum of activity, and a lower tendency for resistance development. google.com A 2025 study highlighted a series of synthesized isoxazole derivatives, with 5-(3-Fluoro-2-hydroxylphenyl) isoxazole showing the most significant herbicidal activity against barnyard grass (Echinochloa crus-galli). researchgate.net

Herbicidal Mechanism of Isoxazole Derivatives (e.g., Isoxaflutole)

Compound ClassIsoxazole HerbicidesPrimary Mode of ActionInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). fao.orgBiochemical EffectInterference with carotenoid biosynthesis. apvma.gov.auPhysiological EffectBleaching of new plant tissue, leading to plant death. apvma.gov.auActive FormDiketonitrile (DKN) derivative, formed by the opening of the isoxazole ring. usda.govnih.gov

Beyond their role as herbicides, isoxazole and related oxazole (B20620) derivatives are being explored as plant growth regulators. iomcworld.orgomicsonline.org These compounds can influence various physiological processes in plants, including cell elongation, division, and differentiation. omicsonline.org

Research has demonstrated that certain derivatives of oxazole and oxazolopyrimidine exhibit cytokinin-like activity. omicsonline.org In a bioassay using cotyledons from muscat pumpkin seeds, specific derivatives promoted the growth of biomass, indicating their potential to act as growth regulators. omicsonline.org For instance, a derivative identified as 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile showed significant cytokinin-like activity, surpassing the effect of the natural plant hormone Kinetin in the study. omicsonline.org

Furthermore, a patent for 3-substituted phenyl-2-isoxazoline-5-carboxylic acid derivatives describes their effectiveness as plant growth inhibitors. google.com These compounds have been found to be useful for growth retardation in a variety of crop species. google.com Other studies have investigated 3,5-disubstituted isoxazoles as chemical elicitors that induce the production of nitric oxide (NO) and reactive oxygen species (ROS) in plant tissues. nih.gov This induced response can activate various defense mechanisms in plants, suggesting a role in enhancing plant resilience to stress. nih.gov

Catalytic Applications of this compound Derivatives

Derivatives of isoxazole are also finding applications in the field of catalysis. Research has shown that isoxazole-based compounds can be synthesized efficiently using various catalytic methods. For example, amine-functionalized cellulose (B213188) has been used as a catalyst for the synthesis of isoxazol-5(4H)-one derivatives under aqueous conditions. mdpi.com

In organic synthesis, transition metals are often used as catalysts. nih.gov However, there is a growing interest in developing more environmentally friendly and cost-effective catalysts. nih.gov In this context, Lewis acids like aluminum trichloride (B1173362) have been successfully used to promote the direct synthesis of isoxazole derivatives from 2-methylquinoline (B7769805) derivatives, avoiding the need for more toxic transition metals. nih.gov Additionally, the reduction of isoxazole derivatives has been studied using catalytic hydrogenation, comparing its efficacy to reduction with an iron powder catalyst. morressier.com The development of photocatalytic methods, using organic photoredox catalysts, has also enabled the synthesis of isoxazol-5(4H)-ones under mild conditions. mdpi.com

Environmental Chemistry: Degradation Pathways and Transformation Products (e.g., in soil models)

Understanding the environmental fate of agrochemicals is crucial. For isoxazole herbicides like Isoxaflutole (IFT), the degradation process begins with the rapid cleavage of the isoxazole ring to form the active diketonitrile (DKN) metabolite. usda.govnih.gov This initial transformation is a chemical process catalyzed by soil and water. researchgate.net

IFT has a very short half-life in soil, typically ranging from 12 to 24 hours. usda.govnih.gov The DKN metabolite is more stable but is also subject to further degradation. usda.govnih.gov The primary pathway for the breakdown of DKN is through microbial action, which leads to the formation of a non-biologically active benzoic acid (BA) metabolite. apvma.gov.auusda.govresearchgate.net This BA metabolite can be further incorporated into bound residues in the soil. apvma.gov.au The rate of degradation is influenced by soil type, with studies showing that the half-life of DKN can range from 20 to 56 days depending on the soil composition. fao.org

Studies on the degradation of a related compound, 3-amino-5-methylisoxazole (B124983) (a degradation product of the antibiotic sulfamethoxazole), have identified bacterial strains like Nocardioides sp. N39 that can use it as a sole source of carbon and nitrogen. mdpi.comnih.gov This microbial degradation is a key process in the environmental breakdown of such isoxazole-containing compounds. mdpi.com The degradation of these compounds can be affected by various environmental factors, including temperature, pH, and the presence of oxygen. mdpi.com

Environmental Degradation of Isoxaflutole (IFT)

Initial CompoundIsoxaflutole (IFT)Primary TransformationCleavage of the isoxazole ring to form the phytotoxic Diketonitrile (DKN) metabolite. usda.govnih.govIFT Soil Half-life12-24 hours. usda.govnih.govSecondary TransformationDegradation of DKN to a non-active Benzoic Acid (BA) metabolite. usda.govnih.govDKN Soil Half-life20-56 days, depending on soil type. fao.org

Future Research Directions and Unexplored Avenues for 4 Fluoro 5 Methyl 3 Isoxazolamine

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has traditionally faced challenges such as long reaction times, harsh conditions, and the use of hazardous solvents. preprints.org Future research must prioritize the development of synthetic routes to 4-Fluoro-5-methyl-3-isoxazolamine that are not only efficient but also environmentally benign. Green chemistry principles should be at the forefront of this endeavor, emphasizing high atom economy, the use of safer solvents, and energy efficiency. researchgate.net

Recent advancements in the synthesis of isoxazole-based molecules have highlighted the potential of ultrasound-assisted strategies. preprints.org These sonochemical techniques can significantly reduce reaction times, improve yields, and often allow for the use of greener solvents or even solvent-free conditions. preprints.org The application of ultrasound irradiation to the synthesis of this compound could lead to a more sustainable manufacturing process. preprints.org

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is crucial. etri.re.kr Methodologies such as multi-component reactions, which allow for the construction of complex molecules in a single step from three or more reactants, should be explored for the synthesis of this compound. preprints.org The development of catalytic systems, potentially using earth-abundant metals, could also contribute to more atom-economical and sustainable synthetic pathways. preprints.org

Synthesis StrategyKey Advantages
Ultrasound-Assisted SynthesisShorter reaction times, higher yields, reduced energy consumption. preprints.org
Multi-Component ReactionsIncreased efficiency, operational simplicity, high atom economy. preprints.org
Green Catalytic SystemsUse of non-toxic catalysts, milder reaction conditions, improved selectivity. preprints.org
Aqueous Media SynthesisEnvironmentally friendly, reduced cost, enhanced safety. nih.gov

Advanced Computational Modeling for Predictive Discovery and Optimization

The integration of computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can play a pivotal role in predicting its properties, optimizing its structure for specific applications, and guiding experimental work.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and interaction mechanisms of this compound with various biological targets. acs.orgnih.gov These in silico techniques can help identify potential therapeutic applications by screening the compound against a wide range of proteins and enzymes. acs.org For instance, computational studies have been successfully used to design and evaluate isoxazole derivatives as inhibitors of enzymes like carbonic anhydrase and EGFR-TK. acs.orgnih.gov

Beyond biological applications, computational modeling can aid in the design of novel materials. By simulating the electronic and structural properties of polymers or crystals incorporating the this compound moiety, researchers can predict their potential as semiconductors, liquid crystals, or dyes. ingentaconnect.com This predictive power accelerates the discovery process and reduces the need for extensive, time-consuming, and resource-intensive laboratory experiments.

Computational TechniqueApplication in Research
Molecular DockingPrediction of binding modes and affinities with biological targets. acs.orgnih.gov
Molecular Dynamics (MD) SimulationsElucidation of dynamic behavior and stability of ligand-protein complexes. acs.org
Quantum Chemistry CalculationsPrediction of electronic properties for materials science applications. nih.gov
Structure-Based Drug DesignRational design of more potent and selective derivatives. nih.govresearchgate.net

Exploration of Undiscovered Mechanistic Roles in Diverse Biochemical Pathways

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govrsc.orgsemanticscholar.orgnih.gov The presence of a fluorine atom in this compound is expected to significantly modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic applications.

Future research should focus on systematically screening this compound against a broad panel of biological targets to uncover new mechanistic roles. This could involve high-throughput screening assays to identify interactions with various enzymes, receptors, and ion channels. The unique electronic properties conferred by the fluorine atom may lead to unexpected and highly specific biological activities.

For example, fluorinated compounds have been shown to act as mechanism-based enzyme inhibitors, where the C-F bond plays a crucial role in the inactivation of the target enzyme. acs.org Investigating the potential of this compound to act as such an inhibitor could open up new avenues for drug development. Furthermore, exploring its effects on metabolic pathways could reveal novel therapeutic strategies for metabolic disorders. acs.org

Expansion into Novel Non-Biological Material Applications

While isoxazole derivatives are predominantly studied for their biological activities, their unique chemical structures also make them attractive candidates for applications in materials science. ingentaconnect.com The incorporation of this compound into polymers or as a building block for more complex molecular architectures could lead to the development of novel materials with tailored properties.

Research in this area could explore the use of this compound in the synthesis of:

Organic Semiconductors: The electron-rich nature of the isoxazole ring, combined with the electron-withdrawing properties of the fluorine atom, could result in materials with interesting electronic properties suitable for use in organic electronics. ingentaconnect.com

Liquid Crystals: The rigid, planar structure of the isoxazole core is a common feature in liquid crystalline molecules. ingentaconnect.com The specific substitution pattern of this compound could lead to the formation of novel liquid crystal phases.

Dyes and Fluorescent Probes: Isoxazole derivatives have been investigated as fluorescent molecules. The introduction of a fluorine atom can influence the photophysical properties, potentially leading to the development of new dyes with enhanced fluorescence intensity or specific sensing capabilities.

Investigation of Enantioselective Synthesis and Applications

Chirality plays a crucial role in the biological activity of many molecules. While this compound itself is achiral, its derivatives can possess stereocenters. The development of enantioselective synthetic methods for such derivatives is a significant area for future research.

The ability to synthesize specific enantiomers is critical, as different enantiomers of a chiral drug can have vastly different pharmacological effects. Research could focus on developing chiral catalysts or employing chiral auxiliaries to control the stereochemistry of reactions involving this compound as a starting material or intermediate. The resulting enantiomerically pure compounds could then be evaluated for their biological activities, potentially leading to the discovery of more potent and selective therapeutic agents.

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Research

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical information to predict the properties of new molecules. nih.gov This can be used to forecast the biological activity, toxicity, and physicochemical properties of derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Synthetic Route Prediction: AI-powered tools can analyze the structure of a target molecule and propose novel and efficient synthetic routes. digitellinc.com This can significantly reduce the time and effort required to develop sustainable and atom-economical syntheses for this compound and its derivatives.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a set of target parameters, such as high binding affinity to a specific protein and low predicted toxicity, it may be possible to generate novel isoxazole-based drug candidates inspired by the structure of this compound.

The synergy between experimental chemistry and AI/ML holds immense promise for accelerating the pace of discovery and innovation in the study of this compound.

AI/ML ApplicationPotential Impact on Research
Predictive Modeling of PropertiesPrioritization of synthetic targets with desired biological and physical characteristics. nih.gov
Automated Synthetic Route DesignRapid identification of efficient and sustainable synthetic pathways. digitellinc.com
Generative Models for de Novo DesignCreation of novel isoxazole derivatives with optimized therapeutic potential. nih.gov
High-Throughput Screening Data AnalysisIdentification of structure-activity relationships from large datasets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.